molecular formula C10H8ClN3O3 B11862504 3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1255099-24-1

3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B11862504
CAS No.: 1255099-24-1
M. Wt: 253.64 g/mol
InChI Key: LWOWHSWJHZRMGT-UHFFFAOYSA-N
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Description

3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. It contains a chloropyridine moiety linked to an oxadiazole ring, which is further connected to a propanoic acid group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2-chloropyridine. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving appropriate reagents such as hydrazine and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid stands out due to its unique combination of a chloropyridine moiety and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1255099-24-1

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

3-[3-(2-chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C10H8ClN3O3/c11-7-5-6(3-4-12-7)10-13-8(17-14-10)1-2-9(15)16/h3-5H,1-2H2,(H,15,16)

InChI Key

LWOWHSWJHZRMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NOC(=N2)CCC(=O)O)Cl

Origin of Product

United States

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